molecular formula C17H17NO B12546068 Benzamide, N-(3-phenyl-3-butenyl)- CAS No. 144765-54-8

Benzamide, N-(3-phenyl-3-butenyl)-

Cat. No.: B12546068
CAS No.: 144765-54-8
M. Wt: 251.32 g/mol
InChI Key: FQHCSYUQNDHFQA-UHFFFAOYSA-N
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Description

Benzamide, N-(3-phenyl-3-butenyl)- is an amide derivative characterized by a benzoyl group linked to a 3-phenyl-3-butenylamine moiety. The structure comprises a phenyl-substituted butenyl chain attached to the nitrogen of the benzamide core, introducing both aromaticity and unsaturation. This compound is synthesized via nucleophilic acyl substitution, typically by reacting benzoyl chloride with 3-phenyl-3-butenylamine in the presence of a base such as triethylamine, as inferred from analogous synthetic routes for similar compounds . The unsaturated butenyl group may confer unique reactivity, such as participation in conjugation or cyclization reactions, while the phenyl substituent enhances lipophilicity and steric bulk.

Properties

CAS No.

144765-54-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3-phenylbut-3-enyl)benzamide

InChI

InChI=1S/C17H17NO/c1-14(15-8-4-2-5-9-15)12-13-18-17(19)16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,18,19)

InChI Key

FQHCSYUQNDHFQA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(3-phenyl-3-butenyl)-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-phenyl-3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

Benzamide, N-(3-phenyl-3-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(3-phenyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

A. N-Methyl-N-(3-buten-1-yl)benzamide ()

  • Structure : Contains a methyl group and a simpler butenyl chain (lacking the phenyl substituent).
  • Key Differences : The absence of the phenyl group reduces molecular weight (MW: ~219 vs. ~251 for the target compound) and lipophilicity. The methyl group may sterically hinder reactions at the nitrogen compared to the target’s phenyl-butenyl group.
  • Synthesis : Prepared via benzoylation of N-methyl-3-buten-1-amine, highlighting the versatility of benzoyl chloride in amide synthesis .

B. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Features a hydroxyl and dimethyl-substituted ethyl chain, with a methylbenzamide core.
  • Key Differences: The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the hydrophobic phenyl-butenyl chain of the target.

C. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

  • Structure : Ethyl chain with a dimethoxyphenyl group attached to the benzamide nitrogen.
  • Melting point (90°C) is lower than expected for the target compound due to reduced symmetry .
Electronic and Spectroscopic Comparisons
  • Electron-Withdrawing Groups : Compounds like N-(3-nitrophenyl)-3-trifluoromethylbenzamide () exhibit strong electron-withdrawing nitro and trifluoromethyl groups, leading to deshielded NMR signals (e.g., downfield shifts in $^{1}\text{H}$ and $^{13}\text{C}$ spectra) compared to the target’s electron-neutral substituents .

Biological Activity

Benzamide, N-(3-phenyl-3-butenyl)- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its antioxidant, antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

Benzamide, N-(3-phenyl-3-butenyl)- is characterized by the presence of a benzamide functional group attached to a 3-phenyl-3-butenyl chain. This structure is significant in determining its interaction with biological targets.

1. Antioxidant Activity

Research indicates that Benzamide, N-(3-phenyl-3-butenyl)- exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The mechanism of action likely involves the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

2. Antibacterial Properties

The compound has been investigated for its antibacterial activity against various pathogens. Studies have shown that Benzamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 1: Antibacterial Activity of Benzamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzamide, N-(3-phenyl-3-butenyl)-Staphylococcus aureus32 µg/mL
Benzamide, N-(3-phenyl-3-butenyl)-Escherichia coli64 µg/mL

3. Anticancer Activity

Benzamide derivatives have shown promise as anticancer agents. Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in human cancer cell lines such as breast and colon cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15 ± 2Induction of apoptosis
HT-29 (Colon Cancer)20 ± 1Inhibition of cell cycle progression

4. Enzyme Inhibition

Benzamide, N-(3-phenyl-3-butenyl)- has been studied for its ability to inhibit key enzymes implicated in various diseases. Notably, it has shown significant inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE), which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease .

Table 3: Enzyme Inhibition Potency

EnzymeKi Value (nM)Reference Compound
hCA I4.07 ± 0.38Compound 3g
hCA II10.68 ± 0.98Compound 3c
AChE8.91 ± 1.65Compound 3f

Case Studies

Several studies have highlighted the biological activity of Benzamide derivatives:

  • Antiviral Activity : A study reported that certain benzamide derivatives exhibited antiviral activity against enterovirus strains, demonstrating their potential in treating viral infections .
  • Antitubercular Activity : Research on substituted benzamides revealed significant antitubercular activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 25 µg/mL .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-phenyl-3-butenyl)benzamide, and how can reaction progress be monitored?

Methodological Answer:

  • Synthetic Routes : Use nucleophilic substitution or coupling reactions, such as reacting 3-phenyl-3-butenylamine with benzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Monitoring : Track reaction completion via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Confirm purity via recrystallization from methanol or ethanol .
  • Validation : Characterize intermediates and final products using 1H^1H-NMR and 13C^{13}C-NMR to confirm the absence of unreacted amine or acyl chloride peaks .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing N-(3-phenyl-3-butenyl)benzamide?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR to identify proton environments (e.g., vinyl protons at δ 5.2–6.0 ppm) and IR spectroscopy to confirm amide C=O stretching (~1650–1700 cm1^{-1}) .
  • Crystallography : Employ single-crystal X-ray diffraction (SCXRD) for structural elucidation. Refine data using SHELXL, which is optimized for small-molecule crystallography and handles disorder modeling .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to depict thermal ellipsoids and validate bond lengths/angles against expected values .

Advanced Research Questions

Q. How can contradictions in spectroscopic and computational data for this compound be resolved?

Methodological Answer:

  • Data Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts using software like Gaussian. For crystallographic disagreements, re-examine data for twinning or pseudosymmetry using the WinGX suite .
  • Thermodynamic Properties : Resolve discrepancies in logP or melting points by cross-referencing experimental measurements (e.g., differential scanning calorimetry) with NIST Webbook computational data .

Q. What strategies optimize crystallization of N-(3-phenyl-3-butenyl)benzamide for high-resolution structural analysis?

Methodological Answer:

  • Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or ethyl acetate/methanol) to induce slow evaporation and improve crystal quality .
  • Crystal Packing Analysis : Use Mercury CSD’s Materials Module to identify common packing motifs in related benzamide derivatives, guiding solvent selection .

Q. How can computational modeling predict the compound’s solubility and stability under varying conditions?

Methodological Answer:

  • Solubility Prediction : Calculate logP and aqueous solubility using group contribution methods (e.g., Crippen’s fragmentation) or molecular dynamics simulations .
  • Degradation Pathways : Perform accelerated stability studies (e.g., 40°C/75% RH) and validate degradation products via LC-MS. Compare with in silico predictions using SPARTAN .

Data Analysis & Experimental Design

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., boiling points, critical temperatures)?

Methodological Answer:

  • Source Evaluation : Prioritize data from NIST Webbook or peer-reviewed studies over vendor catalogs. For example, NIST’s experimentally derived critical temperatures (tc_c) are more reliable than estimated values .
  • Reproducibility : Replicate measurements using standardized methods (e.g., ASTM D1120 for boiling points) and report uncertainties .

Q. What experimental approaches elucidate the reaction mechanisms involving N-(3-phenyl-3-butenyl)benzamide?

Methodological Answer:

  • Kinetic Studies : Use 1H^1H-NMR to monitor reaction rates under varying temperatures. Apply the Eyring equation to determine activation parameters .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled benzoyl groups to track acyl transfer pathways via 13C^{13}C-NMR .

Advanced Methodological Challenges

Q. How can purity challenges in N-(3-phenyl-3-butenyl)benzamide synthesis be mitigated for pharmacological studies?

Methodological Answer:

  • Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Quantitative Analysis : Use HPLC-UV at 254 nm with a calibration curve to ensure ≥98% purity. Confirm residual solvents via GC-MS .

Q. What in silico and in vitro methods are suitable for preliminary toxicity profiling of this compound?

Methodological Answer:

  • In Silico Tools : Predict acute toxicity using ProTox-II and assess mutagenicity with Derek Nexus .
  • In Vitro Assays : Perform MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenic potential .

Q. How can intermolecular interactions (e.g., hydrogen bonding) in crystalline N-(3-phenyl-3-butenyl)benzamide be analyzed?

Methodological Answer:

  • Interaction Motifs : Use Mercury CSD to identify hydrogen-bonding networks (e.g., N–H···O=C) and π-π stacking distances .
  • Energy Frameworks : Generate 3D energy frameworks to visualize stabilizing interactions and compare packing efficiencies with analogous structures .

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